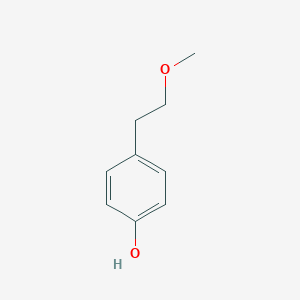

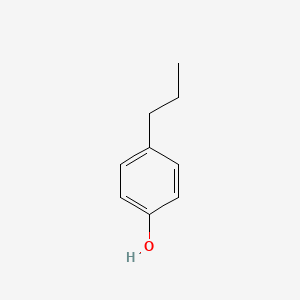

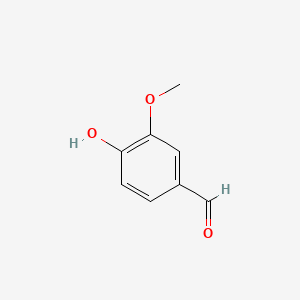

4-(2-Methoxyethyl)phenol

説明

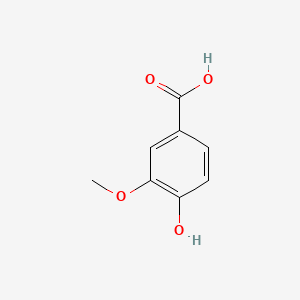

Structure

3D Structure

特性

IUPAC Name |

4-(2-methoxyethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYGEALAEQKPDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073564 | |

| Record name | Phenol, 4-(2-methoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56718-71-9 | |

| Record name | 4-(2-Methoxyethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56718-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methoxyethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056718719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(2-methoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(2-methoxyethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-METHOXYETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY1W0AKW8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-(2-Methoxyethyl)phenol chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 4-(2-Methoxyethyl)phenol, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound is an organic compound featuring a phenol (B47542) ring substituted at the para position with a 2-methoxyethyl group.

IUPAC Name: this compound[1]

Synonyms: p-(2-Methoxyethyl)phenol, Phenol, 4-(2-methoxyethyl)-, p-Hydroxyphenethyl methyl ether[1]

CAS Number: 56718-71-9[1]

Molecular Formula: C₉H₁₂O₂[1]

Molecular Weight: 152.19 g/mol [1][2]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | White to off-white solid or colorless to almost colorless powder/lump/clear liquid. | [3][4] |

| Melting Point | 40-47 °C | [4][5][6] |

| Boiling Point | 239.9 ± 15.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Flash Point | 110 °C (230 °F) - closed cup | [6][7] |

| Water Solubility | 8.42 g/L at 20 °C | [4] |

| logP | 1.79 at 20 °C | [4] |

| pKa | 10.00 ± 0.15 (Predicted) | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Information |

| Mass Spectrometry | The NIST Mass Spectrometry Data Center lists a mass spectrum for this compound, with a top peak at m/z 107.[1] Predicted collision cross-section values for various adducts are also available.[8] |

| Infrared (IR) Spectroscopy | An Attenuated Total Reflectance (ATR-IR) spectrum is available through SpectraBase.[9] |

| Nuclear Magnetic Resonance (NMR) | While not directly provided in the search results, NMR data would be a standard method for structural confirmation. |

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. A common application is as an intermediate in the synthesis of the beta-blocker, Metoprolol.[4][10]

Synthesis via Reduction of 4-hydroxyphenylglyoxal dimethyl acetal (B89532)

One documented synthesis involves the reduction of 4-hydroxyphenylglyoxal dimethyl acetal.[11]

Experimental Protocol:

-

A solution of 2.00 g (10.2 mmol) of 4-hydroxyphenylglyoxal dimethyl acetal in 10 g of methanol (B129727) is prepared.

-

To this solution, 0.37 g (10.2 mmol) of hydrogen chloride is added.

-

A 0.20 g sample of dry 10% Palladium on carbon (Pd/C) catalyst is added to the mixture.

-

The reaction mixture is subjected to hydrogenation with hydrogen gas at a pressure of 50 psig at 25 °C.

-

The reaction yields 4-(2'-methoxyethyl)phenol. A 47% yield was reported for this procedure.[11]

Synthesis from 4-hydroxyacetophenone

A patented method describes the production of 4-(2'-methoxyethyl)phenol from 4-hydroxyacetophenone.[12][13]

Experimental Workflow:

Caption: Synthesis of 4-(2'-methoxyethyl)phenol from 4-hydroxyacetophenone.

Detailed Protocol for the Reduction Step:

-

A 300 ml Fluitron autoclave (Hastelloy C) is charged with 1 g of alpha-methoxy-4-hydroxyacetophenone (95.9%, 5.8 mmol), 80 ml of acetic acid, and 0.3 g of 5% Pd/C (47.8% H₂O).[12]

-

The autoclave is sealed, and the stirrer is started.

-

The system is purged with nitrogen and then hydrogen, and finally pressurized to 250 psig with H₂.[12]

-

The reaction temperature is raised to 80°C, and the H₂ pressure is maintained at 300 psig for a 2-hour reaction period.[12]

-

After the reaction, the autoclave is vented and purged with N₂.[12]

-

The reaction mixture is removed, filtered, and analyzed by Gas Chromatography (GC) to determine the yield.[12]

Biological Activity and Applications

This compound is primarily known as a key intermediate in the synthesis of Metoprolol, a widely used beta-blocker for treating high blood pressure and other cardiovascular conditions.[10][13][14] It is also described as a biochemical reagent for life science research.[2] Some sources suggest it may have antihypertensive properties by potentially acting as an angiotensin II receptor blocker, though this is less substantiated.[15][16]

Safety and Handling

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | GHS Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 |

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[17]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles.[18][19]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[18]

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[18][19]

Storage: Store in a well-ventilated place. Keep the container tightly closed and sealed in a dry environment at room temperature.[4][18]

Analytical Methods

Gas chromatography (GC) is a key analytical technique for monitoring the synthesis and purity of this compound. A capillary gas chromatographic method has been described for the analysis of each step in its synthesis and for the determination of impurities, including ortho and meta isomers.[14] This method involves derivatization with Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS).[14] The structure of the intermediates and the final product can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS).[14]

Logical Flow for Analysis:

Caption: General analytical workflow for this compound.

References

- 1. This compound | C9H12O2 | CID 92516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:56718-71-9 | Chemsrc [chemsrc.com]

- 3. This compound 56718-71-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. p-(2-Methoxyethyl) phenol | 56718-71-9 [chemicalbook.com]

- 5. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound 97 56718-71-9 [sigmaaldrich.com]

- 7. 4-(2-甲氧基乙基)苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. PubChemLite - this compound (C9H12O2) [pubchemlite.lcsb.uni.lu]

- 9. spectrabase.com [spectrabase.com]

- 10. 4-(2-methoxyethyl) phenol, 56718-71-9 [thegoodscentscompany.com]

- 11. prepchem.com [prepchem.com]

- 12. EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol - Google Patents [patents.google.com]

- 13. US5107034A - Method for producing 4-(2'-methoxyethyl)phenol - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound | 56718-71-9 | IM25300 [biosynth.com]

- 16. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 17. tcichemicals.com [tcichemicals.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Characteristics of p-(2-Methoxyethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of p-(2-Methoxyethyl)phenol. The information is intended to support research, development, and quality control activities involving this compound.

Introduction

p-(2-Methoxyethyl)phenol, also known as 4-(2-Methoxyethyl)phenol, is an organic compound with the chemical formula C₉H₁₂O₂.[1] It is recognized as a key intermediate and a known impurity in the synthesis of Metoprolol, a widely used beta-blocker for treating cardiovascular conditions.[1][2] Its chemical structure consists of a phenol (B47542) ring substituted at the para position with a 2-methoxyethyl group. This compound is typically a white, low-melting solid.[1][2]

Physical and Chemical Properties

The fundamental physical and chemical properties of p-(2-Methoxyethyl)phenol are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂ | [1][3] |

| Molecular Weight | 152.19 g/mol | [1][3] |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | 42-45 °C | [1] |

| Boiling Point | 125 °C at 3 mmHg | [1][2] |

| 239.9 ± 15.0 °C at 760 mmHg (Predicted) | [4] | |

| Density | 1.06 g/cm³ | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol. Water solubility is 8.42 g/L at 20°C. | [1] |

| Flash Point | >230 °F (>110 °C) | [1] |

| pKa | 10.00 ± 0.15 (Predicted) | [1] |

| CAS Number | 56718-71-9 | [1][3] |

| EINECS Number | 260-354-9 | [1] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical characteristics of solid organic compounds like p-(2-Methoxyethyl)phenol.

3.1. Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.[5][6][7][8]

-

Apparatus: Capillary tubes, melting point apparatus (e.g., Mel-Temp or Thiele tube), thermometer, mortar and pestle.

-

Procedure:

-

A small amount of finely powdered p-(2-Methoxyethyl)phenol is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.

-

3.2. Boiling Point Determination

For solids with a relatively low boiling point under reduced pressure, a vacuum distillation setup is appropriate. The boiling point at atmospheric pressure is often predicted or determined using specialized equipment. A common laboratory method for micro-scale determination involves the following:

-

Apparatus: Small test tube or fusion tube, capillary tube sealed at one end, thermometer, heating bath (e.g., oil bath or aluminum block).[9][10][11]

-

Procedure:

-

A small amount of the substance is placed in the fusion tube.

-

A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the liquid sample.

-

The setup is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out.

-

The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary tube.

-

3.3. Solubility Determination

A qualitative assessment of solubility in various solvents provides insight into the polarity and functional groups of the compound.[12][13][14]

-

Apparatus: Small test tubes, spatula, vortex mixer (optional), a range of solvents (e.g., water, methanol, chloroform).

-

Procedure:

-

Approximately 10-20 mg of p-(2-Methoxyethyl)phenol is placed in a test tube.

-

About 1 mL of the solvent is added.

-

The mixture is agitated vigorously for 1-2 minutes.

-

Visual inspection determines if the solid has dissolved completely, partially, or not at all. For water solubility, the pH of the resulting solution can be tested with litmus (B1172312) paper to indicate acidic or basic properties.[12]

-

3.4. Spectroscopic Analysis

3.4.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For a solid sample like p-(2-Methoxyethyl)phenol, the spectrum can be obtained as a thin solid film or a KBr pellet.[15][16][17][18][19]

-

Apparatus: FT-IR spectrometer, salt plates (e.g., NaCl or KBr), volatile solvent (e.g., methylene (B1212753) chloride or acetone).

-

Thin Solid Film Protocol:

-

A small amount of the compound (around 50 mg) is dissolved in a few drops of a volatile solvent.[15]

-

A drop of this solution is applied to the surface of a salt plate.

-

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

-

The salt plate is placed in the spectrometer's sample holder, and the IR spectrum is recorded.

-

3.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

-

Apparatus: NMR spectrometer, high-quality 5 mm NMR tubes, deuterated solvent (e.g., Chloroform-d, DMSO-d6), micropipette.[20][21][22][23][24]

-

Sample Preparation Protocol:

-

Approximately 5-25 mg of p-(2-Methoxyethyl)phenol is accurately weighed and placed in a small vial.

-

The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent.

-

The solution is then transferred into a clean NMR tube.

-

If necessary, a small amount of an internal standard (e.g., tetramethylsilane, TMS) is added.

-

The NMR tube is capped and carefully placed in the NMR spectrometer for analysis.

-

3.4.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

-

Apparatus: Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI).

-

General Procedure:

-

A small amount of the sample is introduced into the instrument's ionization source.

-

The sample is vaporized and then ionized by a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion.

-

These ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Workflow and Synthesis

p-(2-Methoxyethyl)phenol is a crucial intermediate in the synthesis of Metoprolol. The following diagrams illustrate a common synthetic route and a general analytical workflow for its characterization.

Caption: A representative synthetic pathway for p-(2-Methoxyethyl)phenol.

Caption: General analytical workflow for the characterization of p-(2-Methoxyethyl)phenol.

References

- 1. Cas 56718-71-9,p-(2-Methoxyethyl) phenol | lookchem [lookchem.com]

- 2. p-(2-Methoxyethyl) phenol | 56718-71-9 [chemicalbook.com]

- 3. This compound | C9H12O2 | CID 92516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:56718-71-9 | Chemsrc [chemsrc.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pennwest.edu [pennwest.edu]

- 8. byjus.com [byjus.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. byjus.com [byjus.com]

- 12. scribd.com [scribd.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. youtube.com [youtube.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 17. webassign.net [webassign.net]

- 18. teachersinstitute.yale.edu [teachersinstitute.yale.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 21. NMR Sample Preparation [nmr.chem.umn.edu]

- 22. organomation.com [organomation.com]

- 23. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 24. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

An In-depth Technical Guide to 4-(2-Methoxyethyl)phenol (CAS: 56718-71-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Methoxyethyl)phenol, a key intermediate in the pharmaceutical industry, most notably in the synthesis of the beta-blocker Metoprolol. This document compiles essential information on its chemical and physical properties, detailed synthesis protocols, and analytical methodologies. Furthermore, it explores its biological significance, particularly its potential role as an antihypertensive agent through the angiotensin II receptor signaling pathway. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

This compound, also known as p-hydroxyphenethyl methyl ether, is a white to off-white solid at room temperature.[1] It is characterized by the presence of a phenol (B47542) group and a methoxyethyl substituent on the benzene (B151609) ring.

| Property | Value | Reference |

| CAS Number | 56718-71-9 | [2] |

| Molecular Formula | C₉H₁₂O₂ | [2] |

| Molecular Weight | 152.19 g/mol | [3] |

| Melting Point | 42-45 °C | [1] |

| Boiling Point | 125 °C at 3 mmHg | [1] |

| Density | 1.060±0.06 g/cm³ (Predicted) | [1] |

| Flash Point | >230 °F (>110 °C) | [1] |

| Water Solubility | 8.42 g/L at 20°C | [1] |

| logP | 1.79 at 20°C | [1] |

| pKa | 10.00±0.15 (Predicted) | [1] |

| Appearance | White to Off-White Solid | [1] |

Table 1: Physicochemical Properties of this compound

| Spectral Data Type | Key Features |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.04 (d, 2H), 6.71 (d, 2H), 3.61 (t, 2H), 3.38 (s, 3H), 2.82 (t, 2H) |

| ¹³C NMR | δ (ppm): 154.2, 130.1, 129.8, 115.3, 72.1, 58.8, 38.1 |

| IR (KBr Pellet) | Major peaks around 3400 cm⁻¹ (O-H stretch), 2950 cm⁻¹ (C-H stretch), 1510 cm⁻¹ (aromatic C=C stretch), 1240 cm⁻¹ (C-O stretch), 1110 cm⁻¹ (C-O-C stretch) |

| Mass Spectrum (GC-MS) | Molecular Ion (M⁺): 152 m/z. Major fragments at 107 and 45 m/z. |

Table 2: Spectroscopic Data for this compound

Synthesis of this compound

A common and effective method for the synthesis of this compound starts from 4-hydroxyacetophenone. The process involves bromination, methoxide (B1231860) exchange, and subsequent reduction.[4]

Experimental Protocol: Synthesis from 4-Hydroxyacetophenone

Step 1: Bromination of 4-Hydroxyacetophenone

-

Dissolve 136.2 g (1.0 mol) of 4-hydroxyacetophenone in a mixture of 1 L of ethyl acetate (B1210297) and 200 ml of chloroform (B151607) with stirring.

-

Separately, dissolve 159.8 g (1.0 mol) of bromine in a mixture of 1 L of ethyl acetate and 500 ml of chloroform.

-

Slowly add the bromine solution to the 4-hydroxyacetophenone solution at a rate of approximately 2 ml per minute.

-

After about 1.25 hours, add 1.2 g of aluminum chloride to the reaction mixture.

-

Continue the addition of the bromine solution until completion (total addition time of approximately 8.5 hours).

-

Filter the reaction mixture.

-

Concentrate the filtrate under reduced pressure to obtain α-bromo-4-hydroxyacetophenone.

Step 2: Preparation of α-methoxy-4-hydroxyacetophenone [5]

-

In a nitrogen-purged glove bag, dissolve 35.06 g (155 mmol) of α-bromo-4-hydroxyacetophenone in 350 ml of methanol (B129727).

-

Slowly add this solution to a stirred solution of 69.9 g (91.29 mol) of sodium methoxide in 660 ml of methanol.

-

After approximately 40 minutes, a precipitate of sodium bromide will form.

-

After 2 hours, remove the solvent by evaporation.

-

Dissolve the resulting yellow-orange residue in 750 ml of water.

-

Adjust the pH of the aqueous solution to 6.

-

Extract the solution three times with 250 ml of ethyl acetate.

-

Dry the combined organic phases over magnesium sulfate, filter, and concentrate to yield α-methoxy-4-hydroxyacetophenone.

Step 3: Reduction to 4-(2′-methoxyethyl)phenol [4]

-

In an autoclave, combine the α-methoxy-4-hydroxyacetophenone from the previous step with a suitable solvent (e.g., methanol) and a hydrogenation catalyst (e.g., 10% Pd/C).

-

Seal the autoclave, start the stirrer, and purge with nitrogen and then hydrogen.

-

Pressurize the autoclave to 250 psig with hydrogen.

-

Heat the reaction mixture to 80°C and maintain the hydrogen pressure at 300 psig for 2 hours.

-

After the reaction is complete, cool the autoclave, vent, and purge with nitrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Analyze the filtrate by Gas Chromatography (GC) to confirm the presence of 4-(2′-methoxyethyl)phenol.

-

Purify the product by distillation or recrystallization.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis and quantification of this compound.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent such as dichloromethane (B109758) or methanol to a known concentration (e.g., 1 mg/mL).

-

For the analysis of impurities, derivatization with an agent like Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be employed to improve volatility and chromatographic separation.[6]

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Scan Range: 40-400 amu.

3. Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Quantify the compound using an external or internal standard method.

Biological Activity and Signaling Pathway

This compound has been investigated for its potential antihypertensive properties. It is suggested to act by blocking the action of angiotensin II, a potent vasoconstrictor, by binding to its receptor.[3]

Angiotensin II Receptor Signaling Pathway

Angiotensin II exerts its effects primarily through the angiotensin II type 1 (AT1) receptor, a G protein-coupled receptor (GPCR).[7] The binding of angiotensin II to the AT1 receptor initiates a cascade of intracellular events leading to vasoconstriction, aldosterone (B195564) release, and other physiological responses that increase blood pressure.[7][8]

The key steps in the AT1 receptor signaling pathway are:

-

Ligand Binding: Angiotensin II binds to the AT1 receptor on the cell surface.

-

G Protein Activation: This binding activates the Gq/11 protein, which in turn activates phospholipase C (PLC).[7]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

-

Protein Kinase C Activation: Increased intracellular Ca²⁺ and DAG activate protein kinase C (PKC).

-

Cellular Response: Activated PKC and other downstream effectors lead to smooth muscle contraction (vasoconstriction) and other cellular responses that contribute to an increase in blood pressure.

This compound, as a potential antagonist, would bind to the AT1 receptor and prevent the binding of angiotensin II, thereby inhibiting this signaling cascade and promoting vasodilation.

References

- 1. p-(2-Methoxyethyl) phenol | 56718-71-9 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C9H12O2 | CID 92516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. researchgate.net [researchgate.net]

- 7. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Spectral Analysis of 4-(2-Methoxyethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-(2-Methoxyethyl)phenol, an important intermediate and potential impurity in the synthesis of pharmaceuticals such as Metoprolol. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: p-(2-Methoxyethyl)phenol, p-Hydroxyphenethyl methyl ether

-

CAS Number: 56718-71-9

-

Molecular Formula: C₉H₁₂O₂

-

Molecular Weight: 152.19 g/mol

Spectroscopic Data

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.04 | d | 2H | Ar-H (ortho to -OH) |

| 6.71 | d | 2H | Ar-H (meta to -OH) |

| 4.88 | s | 1H | -OH |

| 3.59 | t | 2H | -CH₂-O |

| 3.35 | s | 3H | -OCH₃ |

| 2.79 | t | 2H | Ar-CH₂- |

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| 154.0 | C-OH |

| 130.1 | Ar-C (ortho to -OH) |

| 129.5 | Ar-C (ipso to -CH₂CH₂OCH₃) |

| 115.3 | Ar-C (meta to -OH) |

| 73.5 | -CH₂-O |

| 58.7 | -OCH₃ |

| 37.9 | Ar-CH₂- |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1610, 1515 | Strong | Aromatic C=C stretch |

| 1240 | Strong | C-O stretch (aryl ether) |

| 1115 | Strong | C-O stretch (alkyl ether) |

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments for this compound

| m/z | Relative Intensity (%) | Assignment |

| 152 | 25 | [M]⁺ (Molecular Ion) |

| 107 | 100 | [M - CH₂OCH₃]⁺ |

| 77 | 10 | [C₆H₅]⁺ |

| 45 | 15 | [CH₂OCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 16 ppm

-

Data Processing: Fourier transform the acquired FID, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy Protocol:

-

Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled single-pulse experiment

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Data Processing: Fourier transform the FID, apply a line broadening factor of 1-2 Hz, phase correct the spectrum, and calibrate using the solvent peak (CDCl₃ at 77.16 ppm).

IR Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol:

-

Ensure the ATR crystal is clean by wiping it with isopropanol (B130326) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of absorbance or transmittance after automatic background subtraction.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in dichloromethane.

-

Dilute the stock solution to a final concentration of 10 µg/mL with dichloromethane.

GC-MS Protocol:

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

Visualizations

The following diagrams illustrate the synthesis and analytical workflow for this compound.

An In-depth Technical Guide to p-Hydroxyphenethyl Methyl Ether: Synonyms, Nomenclature, and Physicochemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxyphenethyl methyl ether, a significant chemical intermediate, holds a crucial position in the synthesis of various pharmaceutical compounds. Its relevance is particularly pronounced in the manufacturing of cardiovascular drugs, where it serves as a key precursor. A comprehensive understanding of its nomenclature, physicochemical properties, and synthetic pathways is paramount for researchers and professionals in the field of drug development and organic synthesis. This technical guide provides an in-depth overview of p-Hydroxyphenethyl methyl ether, consolidating its synonyms, systematic nomenclature, and key quantitative data. Furthermore, it outlines detailed experimental protocols for its synthesis and analysis and visualizes the pertinent metabolic pathways and synthetic workflows.

Nomenclature and Synonyms

The compound is most commonly referred to as p-Hydroxyphenethyl methyl ether. However, a variety of synonyms and systematic names are used in scientific literature and chemical databases. A clear understanding of this nomenclature is essential for accurate identification and information retrieval.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-(2-Methoxyethyl)phenol [1][2][3][4]. This name precisely describes the molecular structure, indicating a phenol (B47542) ring substituted at the para (position 4) with a 2-methoxyethyl group.

Other frequently encountered synonyms include:

-

4-Methoxyethylphenol[1]

-

Metoprolol (B1676517) Impurity B[2][5][6]

The designation as "Metoprolol Impurity B" highlights its significance in the pharmaceutical industry, particularly in the quality control of Metoprolol, a widely used beta-blocker[5][6].

Table 1: Synonyms and Identifiers

| Identifier Type | Value |

| IUPAC Name | This compound[1][2][3][4] |

| Common Name | p-Hydroxyphenethyl methyl ether[2] |

| CAS Number | 56718-71-9[1][2][5] |

| Molecular Formula | C₉H₁₂O₂[5][7][8] |

| Molecular Weight | 152.19 g/mol [4][5][7][8] |

| InChI Key | FAYGEALAEQKPDI-UHFFFAOYSA-N[5][9] |

| Canonical SMILES | COCCC1=CC=C(C=C1)O[1][2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of p-Hydroxyphenethyl methyl ether is critical for its handling, purification, and application in synthetic processes.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | White to off-white solid or pale yellow viscous crystal | [7] |

| Melting Point | 42-45 °C | [7] |

| Boiling Point | 239.9 °C at 760 mmHg | [7] |

| Density | 1.06 g/cm³ | [7] |

| Flash Point | 97.8 °C | [7] |

| Solubility | Soluble in alcohol and ether; slightly soluble in water. | [7] |

| pKa | 10.00 ± 0.15 (Predicted) | [7] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. A common method involves the reduction of an intermediate, α-methoxy-4-hydroxyacetophenone.

Protocol: Synthesis via Reduction of α-methoxy-4-hydroxyacetophenone

This protocol is based on a patented method and is provided for informational purposes.

Materials:

-

α-methoxy-4-hydroxyacetophenone

-

Acetic acid (solvent)

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Autoclave reactor

Procedure:

-

Charge a 300 ml autoclave with 1.0 g of α-methoxy-4-hydroxyacetophenone, 80 ml of acetic acid, and 0.3 g of 5% Pd/C catalyst (with 47.8% water content).

-

Seal the autoclave and start the stirrer.

-

Purge the autoclave with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor to 250 psig with hydrogen gas.

-

Heat the reaction mixture to 80 °C.

-

Maintain the hydrogen pressure at 300 psig for a reaction period of 2 hours.

-

After the reaction is complete, cool the autoclave, vent the hydrogen gas, and purge with nitrogen.

-

Remove the reaction mixture from the reactor and filter to remove the Pd/C catalyst.

-

The resulting solution contains this compound. The product can be isolated and purified by standard techniques such as extraction and crystallization. The yield of 4-(2'-methoxyethyl)phenol was reported to be 59%.

Purification by Crystallization

Purification of the crude product is essential to obtain high-purity this compound. Crystallization is a common and effective method.

Protocol: General Crystallization Procedure

Materials:

-

Crude this compound

-

Appropriate solvent (e.g., toluene, or a mixture of chloroform (B151607) and ethanol)

-

Heating apparatus (e.g., hot plate with magnetic stirrer)

-

Crystallization dish

-

Filtration apparatus (e.g., Buchner funnel)

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

For further crystallization, the solution can be placed in an ice bath.

-

Collect the formed crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound and for its quantification.

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water. The exact ratio may need to be optimized. For Mass Spectrometry (MS) compatibility, formic acid can be used as a modifier instead of phosphoric acid.

-

Detection: UV detection at a suitable wavelength (e.g., 225 nm or 275 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: Typically 10-20 µL.

Gas Chromatography (GC)

GC can be used for the analysis of this compound, particularly for the determination of volatile impurities and isomers. Derivatization may be required to improve volatility and peak shape.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR and ¹³C NMR are crucial for the structural confirmation of this compound. While specific peak assignments require experimental data, the expected proton signals would include aromatic protons, a triplet for the methylene (B1212753) group adjacent to the phenyl ring, a triplet for the methylene group adjacent to the methoxy (B1213986) group, and a singlet for the methoxy protons. The hydroxyl proton signal may be broad and its chemical shift can vary.

Infrared (IR) Spectroscopy

-

The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (typically a broad band around 3300 cm⁻¹), C-H stretches of the aromatic ring and the alkyl chain, C=C stretching vibrations of the aromatic ring (around 1600 and 1500 cm⁻¹), and C-O stretching vibrations for the ether and phenol groups.

Mass Spectrometry (MS)

-

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z 152. Common fragmentation pathways for phenols and ethers would be expected.

Metabolic and Signaling Pathways

As an impurity and a structural analog of the beta-blocker Metoprolol, understanding the metabolic fate of p-Hydroxyphenethyl methyl ether is relevant in a pharmacological context. Metoprolol is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6[5][10][11][12][13][14]. The main metabolic pathways are O-demethylation and α-hydroxylation[5][13][14].

Given its structure, it is plausible that p-Hydroxyphenethyl methyl ether could also be a substrate for CYP2D6, potentially undergoing further O-demethylation or conjugation reactions such as glucuronidation or sulfation to facilitate its excretion.

Below is a diagram illustrating the primary metabolic pathways of Metoprolol, which provides a conceptual framework for the potential metabolism of its impurity, this compound.

Caption: Primary metabolic pathways of Metoprolol mediated by CYP2D6.

Synthetic Workflow

The synthesis of this compound from 4-hydroxyacetophenone involves a multi-step process as described in the patent literature. The following diagram illustrates the logical flow of this synthetic route.

Caption: Synthetic workflow for this compound.

Conclusion

p-Hydroxyphenethyl methyl ether, or this compound, is a compound of significant interest in the pharmaceutical industry. This guide has provided a comprehensive overview of its nomenclature, synonyms, and key physicochemical properties, which are essential for its proper identification and handling. The detailed experimental protocols for its synthesis and analysis offer valuable practical information for laboratory work. Furthermore, the visualization of the metabolic context through the pathways of Metoprolol and the synthetic workflow provides a clear and concise understanding of the chemical's biological relevance and manufacturing process. This technical guide serves as a valuable resource for researchers, scientists, and drug development professionals working with this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Metoprolol metabolism and debrisoquine oxidation polymorphism--population and family studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. The oxidative metabolism of metoprolol in human liver microsomes: inhibition by the selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metoprolol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 7. Enantioselective and diastereoselective aspects of the oxidative metabolism of metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 9. Pharmacometabolomics Detects Various Unreported Metoprolol Metabolites in Urine of (Potential) Living Kidney Donors and Kidney Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metoprolol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Metoprolol and CYP2D6: A Retrospective Cohort Study Evaluating Genotype-Based Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metoprolol's Lowering of the Pulse in Ultra-Rapid Metabolizers of CYP2D6 [ebmconsult.com]

- 13. ClinPGx [clinpgx.org]

- 14. droracle.ai [droracle.ai]

An In-depth Technical Guide to 4-(2-Methoxyethyl)phenol: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Methoxyethyl)phenol, a key intermediate in the synthesis of the beta-blocker Metoprolol. The document details its discovery, various synthetic routes with explicit experimental protocols, and its physicochemical properties. A significant focus is placed on its potential biological activity as an antihypertensive agent, likely acting as an antagonist to the angiotensin II receptor. This guide includes detailed signaling pathways and experimental workflows to facilitate further research and development.

Introduction

This compound, also known as p-(2-Methoxyethyl)phenol, is a synthetic organic compound that has garnered significant interest in the pharmaceutical industry.[1][2] Its primary and most well-documented application is as a crucial precursor in the manufacturing of Metoprolol, a widely used beta-adrenergic blocker for treating cardiovascular diseases.[3][4] Beyond its role as a synthetic intermediate, preliminary evidence suggests that this compound itself may possess antihypertensive properties, potentially by modulating the renin-angiotensin system.[1][5] This document aims to provide a detailed technical resource for professionals engaged in the research and development of cardiovascular drugs and related chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂ | [2] |

| Molecular Weight | 152.19 g/mol | [2] |

| CAS Number | 56718-71-9 | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 42-45 °C | |

| Boiling Point | 125 °C | [5] |

| Flash Point | 110 °C (closed cup) | [6] |

| Purity | >98.0% (GC) | [7] |

| IUPAC Name | This compound | [2] |

| Synonyms | p-(2-Methoxyethyl)phenol, Metoprolol impurity B | [2] |

Synthesis of this compound

Several synthetic routes for this compound have been reported. The most common and well-documented method starts from 4-hydroxyacetophenone.[3][4] An alternative synthesis involves the reaction of 4-hydroxyphenylglyoxal dimethyl acetal (B89532).[8]

Synthesis from 4-Hydroxyacetophenone

This multi-step synthesis is detailed in European Patent EP0449602A1 and involves bromination, methoxide-bromide exchange, and a final reduction step.[3]

Experimental Protocol:

Step 1: Bromination of 4-hydroxyacetophenone to α-bromo-4-hydroxyacetophenone

-

Dissolve 136.2 g (1.0 mol) of 4-hydroxyacetophenone in 1 L of ethyl acetate (B1210297) and 200 mL of chloroform (B151607) with stirring.

-

In a separate flask, dissolve 159.8 g (1.0 mol) of bromine in 1 L of ethyl acetate.

-

Slowly add the bromine solution to the 4-hydroxyacetophenone solution.

-

After approximately 1.25 hours, add 1.2 g of aluminum chloride.

-

Continue the addition of the bromine solution until completion.

-

Filter the reaction mixture.

-

Remove the solvents (chloroform and ethyl acetate) from the filtrate by rotary evaporation.

Step 2: Methoxide-bromide exchange to α-methoxy-4-hydroxyacetophenone

-

In a nitrogen-purged glove bag, dissolve 35.06 g (155 mmol) of α-bromo-4-hydroxyacetophenone in 350 mL of methanol.

-

Slowly add this solution to a stirred solution of 69.9 g (1.29 mol) of sodium methoxide (B1231860) in 660 mL of methanol.

-

After approximately 40 minutes, a solid (NaBr) will precipitate.

-

After 2 hours, remove the solvent by rotary evaporation.

-

Dissolve the resulting residue in 750 mL of water.

-

Adjust the pH of the aqueous solution to 6.

-

Extract the aqueous solution three times with 250 mL of ethyl acetate.

-

Dry the combined organic phases over MgSO₄ and remove the solvent by rotary evaporation to yield α-methoxy-4-hydroxyacetophenone.

Step 3: Reduction to this compound

-

Charge a 300 mL autoclave with 1.0 g of α-methoxy-4-hydroxyacetophenone, 80 mL of acetic acid, and 0.3 g of 5% Pd/C catalyst.

-

Seal the autoclave, start the stirrer, and purge with nitrogen and then hydrogen.

-

Pressurize the autoclave to 250 psig with hydrogen.

-

Heat the reaction mixture to 80 °C and maintain the hydrogen pressure at 300 psig for 2 hours.

-

Vent the autoclave and purge with nitrogen.

-

Filter the reaction mixture to remove the catalyst. The filtrate contains this compound.

Synthesis from 4-hydroxyphenylglyoxal dimethyl acetal

This method provides a more direct route to the final product.[8]

Experimental Protocol:

-

Prepare a solution of 2.00 g (10.2 mmol) of 4-hydroxyphenylglyoxal dimethyl acetal in 10 g of methanol.

-

Add 0.37 g (10.2 mmol) of hydrogen chloride to the solution.

-

Add 0.20 g of dry 10% Pd/C catalyst.

-

React the mixture with hydrogen gas at a pressure of 50 psig at 25 °C.

-

Upon completion of the reaction, filter to remove the catalyst.

-

The resulting solution contains this compound, which can be purified by standard methods. A yield of 47% has been reported for this procedure.[8]

Biological Activity and Mechanism of Action

This compound has been identified as a potential antihypertensive agent.[1][5] It is suggested that its mechanism of action may involve the blockade of the angiotensin II receptor, specifically the AT1 subtype.[1] Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a central role in blood pressure regulation.

The Renin-Angiotensin-Aldosterone System (RAAS) and Angiotensin II Signaling

The RAAS is a hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II, the main effector of this system, binds to its AT1 receptor on various cell types, leading to a cascade of intracellular events that result in vasoconstriction, aldosterone (B195564) release, and sodium and water retention, all of which contribute to an increase in blood pressure.

Below is a diagram illustrating the proposed mechanism of action of this compound as an angiotensin II receptor blocker.

Caption: Proposed mechanism of this compound as an AT1 receptor antagonist.

Experimental Workflow: Competitive Radioligand Binding Assay

To validate the hypothesis that this compound acts as an angiotensin II receptor antagonist, a competitive radioligand binding assay can be performed. This experiment determines the ability of the compound to displace a radiolabeled ligand that is known to bind to the AT1 receptor.

The following diagram outlines the workflow for such an assay.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. prepchem.com [prepchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenol, 4-ethyl-2-methoxy- (CAS 2785-89-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Stability of 4-(2-Methoxyethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility and stability of 4-(2-Methoxyethyl)phenol, a key intermediate in the synthesis of pharmaceuticals such as Metoprolol[1]. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes estimated values, qualitative information, and data from structurally related phenolic compounds to provide a comprehensive profile. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise quantitative data.

Core Physicochemical Properties

This compound is a white, low-melting solid with the chemical formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol [2][3]. Its structure consists of a phenol (B47542) ring substituted with a 2-methoxyethyl group at the para position.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₂ | [2] |

| Molecular Weight | 152.19 g/mol | [2][3] |

| Melting Point | 42-45 °C | [2] |

| Boiling Point | 125 °C at 3 mmHg | [2][3][4] |

| pKa (Predicted) | 10.00 ± 0.15 | [2] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis, formulation, and biological studies. While extensive quantitative data is not available in the public domain, a combination of estimated values and qualitative observations has been compiled.

Table 1: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | 8422 mg/L (8.42 g/L) | 25 (Estimated) | [2] |

| Methanol | Slightly Soluble | Not Specified | [2][4] |

| Chloroform | Slightly Soluble | Not Specified | [2] |

The phenolic hydroxyl group contributes to its slight solubility in water, while the aromatic ring and the methoxyethyl group confer solubility in organic solvents.

Stability Profile

The stability of this compound is crucial for its storage, handling, and application. As with many phenolic compounds, it is susceptible to degradation under certain conditions, primarily due to the reactivity of the phenolic hydroxyl group.

pH Stability: Phenolic compounds are generally more stable in acidic to neutral conditions and are prone to oxidation and degradation in alkaline environments. At a high pH, the hydroxyl group can deprotonate to form a phenoxide ion, which is more susceptible to oxidation.

Thermal Stability: Phenolic compounds can undergo thermal degradation. The degradation pathways are complex and can involve dehydration, fragmentation, and polymerization. The presence of the ether linkage in the methoxyethyl group may also influence its thermal stability.

Photostability: Exposure to light, particularly UV radiation, can promote the degradation of phenolic compounds, often leading to discoloration and the formation of degradation products.

Experimental Protocols

To facilitate further research and provide a means to generate precise quantitative data, the following detailed experimental protocols for determining solubility and stability are provided.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining the solubility of a compound in an aqueous medium.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed to allow the undissolved solid to settle. If necessary, centrifuge the sample to facilitate separation.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filter the sample through a 0.22 µm syringe filter.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution.

Experimental workflow for determining aqueous solubility.

Protocol 2: Assessment of pH Stability

This protocol outlines a method to evaluate the stability of this compound across a range of pH values.

Methodology:

-

Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12).

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol). Spike a known volume of the stock solution into each buffer to achieve a final desired concentration.

-

Incubation: Store the samples at a constant temperature (e.g., 25 °C or an elevated temperature to accelerate degradation) and protect them from light.

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

-

Quenching (if necessary): If degradation is rapid, it may be necessary to quench the reaction by adjusting the pH of the aliquot to neutral.

-

Quantification: Analyze the concentration of the remaining this compound in each sample using a validated HPLC method.

-

Data Analysis: Plot the concentration of this compound as a function of time for each pH. Calculate the degradation rate constant and half-life at each pH.

Experimental workflow for assessing pH stability.

Signaling and Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, a potential metabolic pathway, by analogy to other phenolic compounds, could involve initial oxidation of the phenol ring. For instance, in biological systems, phenols can be hydroxylated to form catechols, which are then subject to ring cleavage via either ortho or meta pathways.

Hypothetical metabolic degradation pathway.

Conclusion

This technical guide provides a summary of the currently available information on the solubility and stability of this compound. While quantitative data is sparse, the provided protocols offer a clear path for researchers to generate the necessary experimental data for their specific applications. A thorough understanding of these properties is essential for the effective use of this compound in research, development, and manufacturing.

References

Potential Research Areas for 4-(2-Methoxyethyl)phenol: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Methoxyethyl)phenol is a versatile aromatic organic compound with known applications as a key intermediate in the synthesis of pharmaceuticals, most notably the beta-blocker Metoprolol.[1][2][3] While its role as a synthetic building block is well-established, emerging evidence suggests potential intrinsic biological activities that warrant further investigation. This technical guide provides a comprehensive overview of the current knowledge on this compound and outlines promising avenues for future research. The document summarizes key physicochemical properties, details established synthetic and analytical protocols, and explores potential pharmacological applications, with a focus on its purported antihypertensive effects. All quantitative data is presented in structured tables, and key experimental workflows are visualized to facilitate comprehension and replication.

Introduction

This compound (CAS 56718-71-9) is a substituted phenol (B47542) that has primarily been of interest to the pharmaceutical industry as a precursor for the synthesis of Metoprolol, a widely used beta-adrenergic blocker for the treatment of cardiovascular diseases.[2] Beyond its utility in synthesis, some sources suggest that this compound may possess inherent antihypertensive properties, potentially acting as an antagonist of the angiotensin II receptor.[1][4] However, a thorough review of the scientific literature reveals a lack of comprehensive studies to validate and quantify this activity. This guide aims to bridge this gap by consolidating the available information and proposing a structured research plan to explore the therapeutic potential of this compound and its derivatives.

Physicochemical and Toxicological Properties

A summary of the known physicochemical and toxicological data for this compound is presented in Table 1. This information is crucial for guiding formulation development, designing in vitro and in vivo experiments, and ensuring safe handling.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O₂ | [1][5] |

| Molecular Weight | 152.19 g/mol | [1][4][5] |

| CAS Number | 56718-71-9 | [1][4] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 42-45 °C | [4] |

| Boiling Point | 125 °C at 3 mmHg | [4] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol | [6] |

| LogP | 1.9 | [7] |

| Acute Aquatic Toxicity | LC50 (Danio rerio, 96h, semi-static) = 235 mg/L | [8] |

Table 1: Physicochemical and Toxicological Data for this compound

Potential Research Areas and Experimental Approaches

Elucidation of Antihypertensive Activity

The primary untapped potential of this compound lies in its suggested role as an antihypertensive agent. While some sources claim it may act as an angiotensin II receptor blocker, this hypothesis requires rigorous scientific validation.[1][4]

-

Angiotensin II Receptor Binding Assays: To quantify the affinity of this compound for angiotensin II receptors (AT1 and AT2), competitive binding assays should be performed. These assays would determine the inhibitory constant (Ki) of the compound against a radiolabeled or fluorescently labeled known angiotensin II receptor ligand.

-

Functional Assays: The functional consequence of receptor binding should be assessed through in vitro assays that measure downstream signaling. This could include measuring changes in intracellular calcium levels or second messenger production in cells expressing angiotensin II receptors upon exposure to this compound in the presence of angiotensin II.

The following diagram illustrates a general workflow for the in vitro evaluation of this compound's effect on the angiotensin II signaling pathway.

References

- 1. This compound | 56718-71-9 | IM25300 [biosynth.com]

- 2. EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. This compound | C9H12O2 | CID 92516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Putative Mechanisms of Action of 4-(2-Methoxyethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(2-Methoxyethyl)phenol is a synthetic phenolic compound primarily recognized as a key intermediate and a known impurity in the manufacturing of Metoprolol, a widely prescribed beta-blocker. While some non-peer-reviewed sources suggest it may possess antihypertensive properties through the blockade of the angiotensin II receptor, there is a notable scarcity of dedicated scientific literature and quantitative data to definitively elucidate its specific mechanism of action. This technical guide aims to provide a comprehensive overview of the potential and theoretical mechanisms of action of this compound by examining the pharmacology of its parent compound, Metoprolol, exploring the hypothesized interaction with the angiotensin II receptor signaling pathway, and considering other plausible biological targets for phenolic compounds. This document is intended to serve as a foundational resource to stimulate and guide future research into the pharmacological profile of this molecule.

Introduction to this compound

This compound (CAS No: 56718-71-9) is a chemical entity that plays a significant role in the synthesis of Metoprolol, a cardioselective β1-adrenergic receptor antagonist.[1] It is also classified as an impurity of Metoprolol, making its biological activity a subject of interest for both pharmaceutical quality control and potential pharmacological effects.[2] While one commercial source posits that this compound acts as an antihypertensive agent by potentially blocking the action of angiotensin II, this claim is not substantiated by robust scientific studies.[2] This guide will, therefore, explore the well-established mechanism of Metoprolol and the theoretical interaction with the angiotensin II pathway as primary putative mechanisms, alongside other potential interactions based on its chemical structure.

The Metoprolol Context: β1-Adrenergic Receptor Blockade

Given that this compound is a direct precursor to Metoprolol, understanding the mechanism of Metoprolol is crucial. Metoprolol exerts its therapeutic effects in conditions like hypertension, angina, and heart failure by selectively blocking β1-adrenergic receptors, which are predominantly located in the cardiac tissue.

Signaling Pathway of β1-Adrenergic Receptor and Metoprolol's Action

The binding of catecholamines, such as norepinephrine (B1679862) and epinephrine, to β1-adrenergic receptors activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), leading to the phosphorylation of various downstream targets, including L-type calcium channels and phospholamban. The net effect is an increase in heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).

Metoprolol acts as a competitive antagonist at the β1-adrenergic receptor, preventing the binding of endogenous catecholamines and thereby attenuating the downstream signaling cascade. This results in a reduction of heart rate, myocardial contractility, and blood pressure.

While this compound is a structural component of Metoprolol, it lacks the isopropylamino propanol (B110389) side chain crucial for β-receptor binding. Therefore, it is unlikely to have significant activity as a beta-blocker itself.

The Angiotensin II Receptor Hypothesis

A potential mechanism of action for this compound, as suggested by limited sources, is the antagonism of the angiotensin II receptor, specifically the type 1 receptor (AT1R).[2] Angiotensin II is a potent vasoconstrictor and a key regulator of blood pressure.

Angiotensin II Type 1 Receptor (AT1R) Signaling

The binding of angiotensin II to its Gq protein-coupled receptor, AT1R, initiates a signaling cascade that leads to vasoconstriction, aldosterone (B195564) secretion, and cellular growth. Upon activation, the Gq protein activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These events culminate in smooth muscle contraction and other physiological responses that increase blood pressure.

Currently, there is no direct scientific evidence to support the claim that this compound is an antagonist of the AT1R. Further investigation through receptor binding assays and functional studies is required to validate this hypothesis.

Other Potential Mechanisms of Action for Phenolic Compounds

The phenolic structure of this compound suggests that it could interact with other biological targets known to be modulated by similar compounds.

Modulation of GABAA Receptors

Phenolic compounds, particularly flavonoids, have been shown to modulate the function of γ-aminobutyric acid type A (GABAA) receptors in the central nervous system.[3][4] GABAA receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain. Positive allosteric modulation of these receptors typically leads to sedative, anxiolytic, and anticonvulsant effects. While central nervous system effects may not directly translate to antihypertensive activity, some centrally acting drugs do lower blood pressure. It is conceivable that phenolic compounds could have modulatory effects on GABAA receptors, although the direct cardiovascular implications of such an interaction are not well-defined.

Quantitative Data Summary

A thorough review of the existing literature reveals a lack of quantitative pharmacological data for this compound. Parameters such as IC50, Ki, and EC50 values for its interaction with any biological target have not been reported in peer-reviewed publications. The table below summarizes the known impurities of Metoprolol, highlighting the absence of pharmacological data for this compound.

| Impurity Name | Chemical Formula | Molecular Weight ( g/mol ) | Pharmacological Data |

| This compound | C₉H₁₂O₂ | 152.19 | Not Available |

| Metoprolol EP Impurity A | C₁₄H₂₃NO₃ | 253.34 | Not Available |

| Metoprolol EP Impurity D | C₁₂H₁₈O₄ | 226.27 | Not Available |

| Metoprolol EP Impurity F | C₁₅H₂₅NO₃ | 267.36 | Not Available |

| Metoprolol EP Impurity G | C₈H₁₀O₂ | 138.16 | Not Available |

| Metoprolol EP Impurity H | C₁₄H₂₃NO₃ | 253.34 | Not Available |

| Metoprolol EP Impurity J | C₁₅H₂₅NO₃ | 267.36 | Not Available |

| Metoprolol EP Impurity N | C₆H₁₅NO₂ | 133.19 | Not Available |

Proposed Experimental Protocols for Mechanism of Action Studies

To elucidate the mechanism of action of this compound, a systematic experimental approach is necessary. The following protocols are proposed:

In Vitro Receptor Binding Assays

-

Objective: To determine the binding affinity of this compound to the angiotensin II type 1 receptor (AT1R) and β1-adrenergic receptor.

-

Methodology:

-

Prepare cell membrane fractions from cells overexpressing human AT1R or β1-adrenergic receptors.

-

Incubate the membrane preparations with a radiolabeled ligand (e.g., [³H]-Angiotensin II for AT1R, [³H]-CGP-12177 for β1-AR) in the presence of increasing concentrations of this compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioligand using liquid scintillation counting.

-

Calculate the Ki value for this compound from competitive binding curves.

-

In Vitro Functional Assays

-

Objective: To assess the functional activity of this compound as an agonist or antagonist at the AT1R.

-

Methodology (Calcium Mobilization Assay):

-

Culture cells expressing AT1R and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulate the cells with a known agonist (Angiotensin II) in the presence and absence of various concentrations of this compound.

-

Measure the changes in intracellular calcium concentration using a fluorescence plate reader.

-

Determine if this compound inhibits the agonist-induced calcium mobilization (antagonist effect) or stimulates it on its own (agonist effect).

-

Calculate the IC50 or EC50 value.

-

Ex Vivo Vascular Reactivity Studies

-

Objective: To evaluate the effect of this compound on vascular tone.

-

Methodology:

-

Isolate aortic rings from a suitable animal model (e.g., rat).

-

Mount the aortic rings in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Record isometric tension using a force transducer.

-

Induce contraction with an agonist (e.g., phenylephrine (B352888) or angiotensin II).

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to assess its vasorelaxant or vasoconstrictor effects.

-

Conclusion and Future Directions

The mechanism of action of this compound remains largely uncharacterized. While its structural relationship to Metoprolol and unsubstantiated claims of angiotensin II receptor blockade provide starting points for investigation, dedicated research is imperative. The provided hypothetical signaling pathways and experimental workflows offer a roadmap for future studies. Elucidating the pharmacological profile of this compound is not only crucial for understanding the potential effects of this Metoprolol impurity but also for exploring any untapped therapeutic potential it may hold. Future research should prioritize in vitro binding and functional assays followed by ex vivo and in vivo studies to systematically uncover its biological activities and molecular targets.

References

- 1. Metoprolol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. This compound | 56718-71-9 | IM25300 [biosynth.com]

- 3. mdpi.com [mdpi.com]

- 4. Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(2-Methoxyethyl)phenol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the chemical synthesis of 4-(2-Methoxyethyl)phenol, a key intermediate in the manufacturing of pharmaceuticals such as Metoprolol.[1][2] The described methodology is a three-step process commencing with the bromination of 4-hydroxyacetophenone, followed by a methoxide-bromide exchange, and concluding with a catalytic reduction to yield the final product. This protocol is designed to be a comprehensive guide for laboratory synthesis, complete with quantitative data, detailed experimental procedures, and a visual workflow diagram.

Introduction